![molecular formula C13H17NO2S B3048964 7-Tosyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-92-2](/img/structure/B3048964.png)

7-Tosyl-7-azabicyclo[2.2.1]heptane

Übersicht

Beschreibung

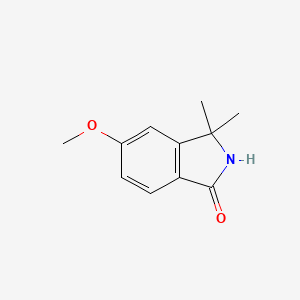

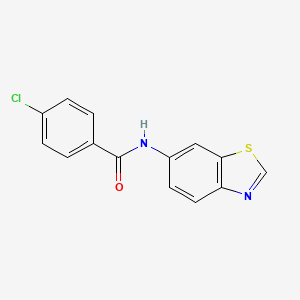

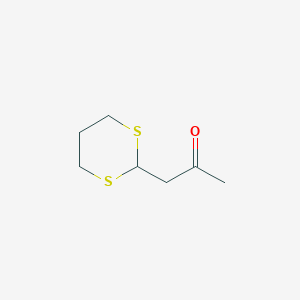

7-Tosyl-7-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H17NO2S . It is a derivative of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor .

Synthesis Analysis

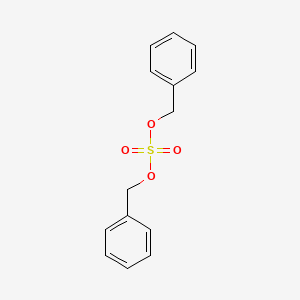

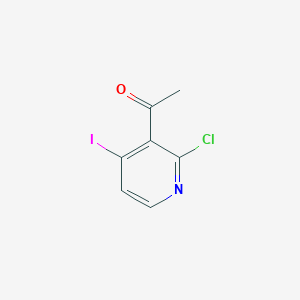

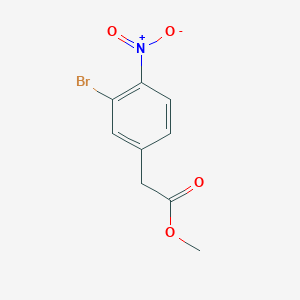

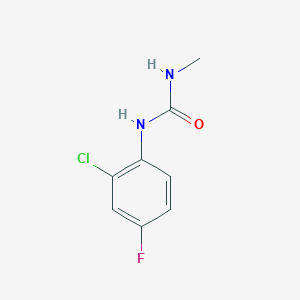

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1- yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization . The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods .Molecular Structure Analysis

Spectroscopic and simulation studies indicated that the presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) favors a β-strand-like extended conformation of the adjacent α-amino acid on the N side . The bridgehead substitution of the Abh unit biases the amide cis-trans equilibrium of the adjacent α-amino acid residue to cis conformation .Chemical Reactions Analysis

The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical And Chemical Properties Analysis

The molecular weight of 7-azabicyclo[2.2.1]heptane is 97.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 97.089149355 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 7 .Wissenschaftliche Forschungsanwendungen

Exploring Biological Activity

While not extensively studied, some researchers have explored the biological activity of 7-Tosyl-7-azabicyclo[2.2.1]heptane derivatives. These investigations include evaluating their potential as antiviral agents, enzyme inhibitors, or modulators of biological pathways. Further research is needed to uncover any significant biological effects.

For additional information, you can also find details about 7-Tosyl-7-azabicyclo[2.2.1]heptane here .

Wirkmechanismus

Target of Action

The primary targets of 7-Tosyl-7-azabicyclo[22Related compounds such as epibatidine, which also contain a 7-azabicyclo[221]heptane structure, have been found to have high affinity for the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system.

Mode of Action

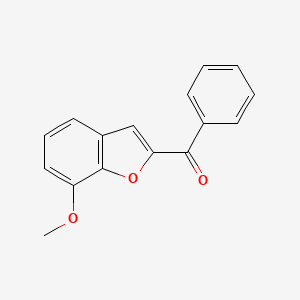

The exact mode of action of 7-Tosyl-7-azabicyclo[22It’s known that reactions of electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[221]heptadiene derivatives proceed trans-stereospecifically with the formation of 1,2-addition products, resulting from the exo-attack by the electrophile .

Biochemical Pathways

The specific biochemical pathways affected by 7-Tosyl-7-azabicyclo[22Given the structural similarity to epibatidine, it may influence pathways involving the nicotinic acetylcholine receptor .

Result of Action

The specific molecular and cellular effects of 7-Tosyl-7-azabicyclo[22Related compounds have been found to have significant effects on the nervous system due to their interaction with the nicotinic acetylcholine receptor .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Tosyl-7-azabicyclo[22Factors such as ph can significantly affect the cyclization reactions involved in the synthesis of related compounds .

Zukünftige Richtungen

The presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) has been shown to favor a β-strand-like extended conformation of the adjacent α-amino acid on the N side . This finding provides a basis for de novo design of β-strand-mimicking extended peptides by using β-strand enforcer/stabilizer even in the absence of the interstrand hydrogen bonding . This opens up new possibilities for the use of 7-azabicyclo[2.2.1]heptane in the design of novel peptide structures.

Eigenschaften

IUPAC Name |

7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKWEHPFWCXDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572191 | |

| Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tosyl-7-azabicyclo[2.2.1]heptane | |

CAS RN |

188624-92-2 | |

| Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)

![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)

![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)

![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)